molecular formula C9H9NO B3283929 3-Methoxy-2-methylbenzonitrile CAS No. 77533-17-6

3-Methoxy-2-methylbenzonitrile

Cat. No.: B3283929
CAS No.: 77533-17-6
M. Wt: 147.17 g/mol
InChI Key: JPKBIODDVOUHAD-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzonitrile: is an organic compound with the molecular formula C9H9NO . It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the second position. This compound is used in various chemical syntheses and has applications in different fields such as organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with methylmagnesium bromide to form 3-methoxy-2-methylbenzyl alcohol, which is then oxidized to 3-methoxy-2-methylbenzaldehyde. This intermediate is subsequently converted to this compound via a dehydration reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methoxy-2-methylbenzoic acid.

    Reduction: 3-Methoxy-2-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methoxy-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific context and application.

Comparison with Similar Compounds

    3-Methoxybenzonitrile: Lacks the methyl group at the second position.

    2-Methylbenzonitrile: Lacks the methoxy group at the third position.

    4-Methoxy-2-methylbenzonitrile: Has the methoxy group at the fourth position instead of the third.

Uniqueness: 3-Methoxy-2-methylbenzonitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-methoxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKBIODDVOUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (0.75 g, 11 mmol) was added to 3-methoxy-2-methylbenzaldehyde (1.25 g, 8.32 mmol) in formic acid (89-91%) (10 ml), and the mixture heated to reflux for 40 min., cooled, diluted with ice-cold water, basified with 10% aqueous sodium hydroxide solution and extracted with diethyl ether. The organic extract was washed with saturated aqueous sodium chloride (50 ml), dried over magnesium sulphate and evaporated. The residue was purified by flash chromatography over silica gel eluting with 5% diethyl ether in hexane to afford the product as a white solid (0.98 g). M+ 147; 360 MHz 1H n.m.r (CDCl3) 7.26-7.17 (2H, m), 7.02 (1H, d, J 7.9 Hz), 3.86 (3H, s), 2.41 (3H, s).
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1.25 g
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxy-2-methylbenzonitrile [23.38 g described by S. Gabriel and A. Thieme, Ber., 52, 1079 (1919)] anhydrous potassium carbonate (26.7 g) and methyl iodide (16.43 ml) in acetone (255 ml) is refluxed for 4 hr, cooled and filtered. The filtrate is evaporated and dissolved in dichloromethane. The solution is washed with water, dried and evaporated. The residue is chromatographed on silica gel using dichloromethane-hexane(1:1) and the eluates are evaporated and crystallized from hexane to obtain 2-methyl-3-methoxybenzonitrile: (II: R1 =2-Me and Y=CN): mp 47°-48° C.; ir 2,220, 1,265 and 1,100 cm-1 ; and nmr (CDCl3) δ2.42 (s, 3H), 3.85 (s, 3H) and 7.15 (m, 3H).
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0 (± 1) mol
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26.7 g
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16.43 mL
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255 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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